Cas no 1213318-20-7 ((1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride)

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-1-(3-Chlorophenyl)ethanamine hydrochloride
- (S)-1-(3-CHLOROPHENYL)ETHANAMINE-HCl
- (s)-1-(3-chlorophenyl)ethanamine hcl
- AB0000308
- (S)-1-(3-CHLOROPHENYL)ETHANAMINE HYDROCHLRIDE
- (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(3-CHLOROPHENYL)ETHANAMINE HYDROCHLORIDE
- (S)-1-(3-Chlorophenyl)ethanaminehydrochloride
- AS-67028
- MFCD11101249
- (S)-1-(3-chlorophenyl)ethanamine-hydrochloride
- SCHEMBL19205719
- CS-0158262
- 1213318-20-7
- AKOS015846169
- EN300-24794070
- (1S)-1-(3-chlorophenyl)ethanamine;hydrochloride
- F16976
-
- MDL: MFCD11101249
- インチ: 1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
- InChIKey: UZDXSKJUCKLUON-RGMNGODLSA-N
- ほほえんだ: ClC1=CC=CC(=C1)[C@H](C)N.Cl
計算された属性
- せいみつぶんしりょう: 191.0268547g/mol
- どういたいしつりょう: 191.0268547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-67028-10MG |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | >95% | 10mg |
£63.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X01945-100mg |
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride |
1213318-20-7 | 95% | 100mg |
¥651.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1000389-5g |
(S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | 95% | 5g |
$1000 | 2024-08-02 | |
Alichem | A019109483-5g |
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride |
1213318-20-7 | 95% | 5g |
$518.40 | 2023-09-04 | |
Enamine | EN300-24794070-0.5g |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | 95% | 0.5g |
$34.0 | 2024-06-19 | |
Enamine | EN300-24794070-10.0g |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | 95% | 10.0g |
$244.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NB278-100mg |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | 95+% | 100mg |
716CNY | 2021-05-07 | |
abcr | AB482352-1g |
(S)-1-(3-Chlorophenyl)ethanamine HCl; . |
1213318-20-7 | 1g |
€455.90 | 2025-02-14 | ||
Enamine | EN300-24794070-10g |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride |
1213318-20-7 | 95% | 10g |
$244.0 | 2023-09-15 | |
Ambeed | A681650-100mg |
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride |
1213318-20-7 | 95+% | 100mg |
$83.0 | 2024-04-25 |
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 関連文献
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochlorideに関する追加情報
Introduction to (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride (CAS No. 1213318-20-7)
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride, with the CAS number 1213318-20-7, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a chiral center at the amine group and a chlorophenyl moiety makes it a versatile intermediate for the synthesis of various pharmacologically active agents.
The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for further chemical manipulation and biological studies. The (1S) configuration is particularly noteworthy, as enantiomeric purity plays a crucial role in the efficacy and safety of pharmaceuticals.
In recent years, there has been a growing interest in the development of novel therapeutic agents targeting neurological disorders. The 3-chlorophenyl group in (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride suggests potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Studies have shown that derivatives of this compound exhibit properties that may be beneficial in the treatment of conditions such as depression, anxiety, and cognitive disorders.
One of the most exciting areas of research involving this compound is its potential as a precursor for the development of new antipsychotic drugs. The chlorophenyl moiety is known to interact with dopamine receptors, which are central to the mechanisms underlying many psychiatric conditions. Researchers have been exploring modifications to this scaffold to enhance binding affinity and reduce side effects associated with existing antipsychotics.
The hydrochloride salt form of (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride has also been investigated for its role in drug delivery systems. Its enhanced solubility makes it an excellent candidate for formulations that require precise control over drug release. This property is particularly important in targeted therapies where sustained or controlled release can improve patient compliance and therapeutic outcomes.
Another area of interest is the use of this compound in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is implicated in various diseases, including cancer. The 3-chlorophenyl group provides a handle for further functionalization, allowing chemists to design molecules that selectively inhibit specific kinases without affecting others.
In conclusion, (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride (CAS No. 1213318-20-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for the synthesis of drugs targeting neurological disorders, antipsychotics, and kinase inhibitors. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of medicinal chemistry innovation.
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